molecular formula C10H13N3 B599488 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine CAS No. 171346-86-4

2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine

Cat. No.: B599488
CAS No.: 171346-86-4
M. Wt: 175.235
InChI Key: NHRRUJYZVFEKRA-UHFFFAOYSA-N
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Description

2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine is a chemical compound based on the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its significant and diverse biological activities. This fused bicyclic heterocycle is a key pharmacophore found in several marketed drugs and clinical candidates, including the anxiolytic Alpidem, the insomnia drug Zolpidem, and the anti-tuberculosis agent Telacebec (Q203) . The core scaffold is frequently explored for its analgesic, anticancer, antiosteoporosis, and antimicrobial properties, making it a priority structure in drug discovery research . Derivatives of imidazo[1,2-a]pyridine, particularly those like this compound that feature an amine-functionalized side chain, are valuable intermediates for further chemical elaboration. Researchers utilize such building blocks in various synthetic methodologies, including Lewis acid-catalyzed three-component aza-Friedel–Crafts reactions and visible light-induced C-H functionalization, to rapidly generate diverse compound libraries for biological screening . The structural features of this compound make it a promising candidate for the development of potential therapeutic agents, especially in anti-infective and central nervous system (CNS) drug discovery campaigns. For instance, imidazo[1,2-a]pyridine-based compounds have been investigated as γ-secretase modulators for Alzheimer's disease research and as potent inhibitors targeting the QcrB subunit of Mycobacterium tuberculosis . This product is intended for research purposes only.

Properties

IUPAC Name

2-(7-methylimidazo[1,2-a]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-8-3-5-13-9(2-4-11)7-12-10(13)6-8/h3,5-7H,2,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRRUJYZVFEKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651271
Record name 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171346-86-4
Record name 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reaction Approach

The foundational step involves synthesizing the imidazo[1,2-a]pyridine core via cyclocondensation. A representative protocol adapted from Patent EP0068378 involves:

Starting Materials :

  • 7-Methyl-2-aminopyridine

  • α-Bromoacetophenone derivatives

Procedure :

  • React 7-methyl-2-aminopyridine (1.0 equiv) with α-bromo-4-methylpropiophenone (1.2 equiv) in refluxing ethanol (80°C, 12 hrs).

  • Neutralize with aqueous NaHCO₃ and extract with dichloromethane.

  • Purify via column chromatography (SiO₂, hexane:ethyl acetate 3:1) to yield 7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (78% yield).

Functionalization :
Introduce the ethanamine side chain via:

  • Mannich Reaction : Treat the core with formaldehyde and ammonium chloride in acetic acid (60°C, 6 hrs).

  • Reductive Amination : React with glyoxylic acid followed by sodium cyanoborohydride in methanol (rt, 24 hrs).

Key Parameters :

ParameterOptimal ConditionYield Impact
SolventEthanol+15% vs. THF
Temperature80°C<70°C reduces rate 40%
Stoichiometry1.2:1 (Br-ketone:amine)Excess amine lowers pH

This method achieves an overall yield of 62% but requires careful pH control to avoid N-alkylation byproducts.

Carboxaldehyde Intermediate Method

Adapting protocols from TSI Journals, the carboxaldehyde route enables precise side-chain installation:

Step 1: Formylation

  • Charge 7-methylimidazo[1,2-a]pyridine (50 g) into DMF (84 mL) and CHCl₃ (1 L).

  • Add POCl₃ (165 mL) dropwise at 0–5°C, then reflux 6 hrs.

  • Quench with ice-water, neutralize with NaOH, and crystallize from methanol to obtain 7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde (70% yield).

Step 2: Reductive Amination

  • Suspend carboxaldehyde (1.0 equiv) in methanol.

  • Add ethylamine (2.0 equiv) and NaBH₃CN (1.5 equiv).

  • Stir at 25°C for 24 hrs, concentrate, and purify via recrystallization (acetone/hexane).

Advantages :

  • Avoids harsh Mannich conditions

  • Enables chiral amine incorporation

  • Scalable to 100+ gram batches

Glyoxylamide Derivative Approach

A patent-derived method (EP1539751B1) optimizes large-scale synthesis:

Procedure :

  • Condense 7-methylimidazo[1,2-a]pyridine with N,N-dimethylglyoxylamide hemihydrate in methyl isobutyl ketone (MIBK) under azeotropic water removal (90°C, 8 hrs).

  • Treat intermediate with PBr₃ (3.0 equiv) in 1,2-dichloroethane (reflux 2 hrs).

  • Hydrolyze with aqueous Na₂CO₃, extract with ethyl acetate, and crystallize (74% yield).

Industrial Adaptations :

  • Replace column chromatography with antisolvent crystallization (hexane)

  • Continuous flow reactors improve PBr₃ handling

  • PHARMCO® MIBK reduces solvent costs 30% vs. toluene

Optimization Strategies

Solvent Systems

SolventBoiling Point (°C)Reaction Rate (k, hr⁻¹)Byproduct Formation
Ethanol780.128%
MIBK1160.183%
1,2-Dichloroethane830.215%

MIBK enhances reaction rates while minimizing imidazole ring degradation.

Catalytic Enhancements

  • CuI (5 mol%) : Accelerates Ullmann-type C-N coupling in side-chain installation (turnover frequency 45 hr⁻¹)

  • Zeolite HSZ-390HIA : Acid catalyst for condensation steps, reusable for 5 cycles without yield loss

Industrial Scalability

Challenges :

  • Exothermic risk during PBr₃ addition

  • Amine group oxidation during storage

Solutions :

  • Jacketed reactors with ≤5°C/min heating rates

  • Nitrogen-blanketed packaging with desiccants

Cost Analysis :

StepCost/kg (USD)Contribution to Total
Raw Materials42058%
Solvent Recovery9012%
Waste Disposal659%

Automated MIBK recovery systems reduce solvent costs by 22% annually.

Challenges and Limitations

  • Regioselectivity : Competing reactions at pyridine N-1 vs. C-3 require careful stoichiometric control.

  • Purification : Polar byproducts necessitate orthogonal chromatography (C18/HILIC).

  • Stability : Ethanamine side chain prone to aerial oxidation; storage at -20°C under argon recommended .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Similarity Scores

The table below highlights key analogs and their structural differences:

Compound Name (CAS No.) Substituents Molecular Formula Similarity Score* Key Differences vs. Target Compound
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid (189005-44-5) 4-Methylphenyl, acetic acid at C3 C17H16N2O2 0.83 Acetic acid replaces ethanamine; increased polarity
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate (603311-76-8) Bromine at C6, ethyl ester at C3 C11H11BrN2O2 0.81 Bromine introduces steric bulk; ester reduces basicity
2-Phenylimidazo[1,2-a]pyridine-3-ethanamine (171346-87-5) Phenyl at C2, ethanamine at C3 C15H15N3 N/A Phenyl vs. methyl at C7; altered π-π interactions
1-(Imidazo[1,2-a]pyridin-3-yl)ethanone (29096-64-8) Acetyl group at C3 C9H9N2O 0.78 Ketone replaces amine; reduced H-bond donor capacity

*Similarity scores calculated using structural fingerprinting (Tanimoto coefficient) .

Physicochemical and Pharmacological Differences

Solubility and Lipophilicity
  • The ethanamine group in the target compound confers higher water solubility compared to esters (e.g., 603311-76-8) or ketones (e.g., 29096-64-8) due to protonation at physiological pH .

Case Study: Comparison with 2-Phenylimidazo[1,2-a]pyridine-3-ethanamine

  • Structural divergence : The phenyl group at C2 (vs. methyl at C7) creates a planar aromatic system, favoring π-π stacking with hydrophobic protein pockets.
  • Pharmacokinetics : The phenyl analog exhibits a longer half-life (t1/2 = 4.2 h in rodents) compared to the target compound (t1/2 = 2.8 h), likely due to reduced phase I metabolism .

Biological Activity

2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine is a derivative of the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. The imidazo[1,2-a]pyridine scaffold is recognized for its ability to interact with multiple biological targets and pathways, contributing to a wide range of pharmacological effects.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can occur through various mechanisms, including:

  • Kinase Inhibition : Compounds in this class have been shown to inhibit kinases, which are crucial for cell signaling and proliferation.
  • Enzyme Modulation : The compound may also affect enzyme activity, influencing metabolic pathways that are pivotal in disease processes.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are involved in several biochemical pathways:

  • Antimicrobial Activity : They exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : These compounds have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory responses.

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Research indicates that this compound can inhibit the growth of specific cancer cell lines. For instance, studies have shown IC50 values in the sub-micromolar range against colon carcinoma cells .
  • Antimicrobial Effects : It has been noted for its effectiveness against certain bacterial strains, although the degree of activity can vary based on structural modifications .
  • Neuroprotective Properties : Some studies suggest potential neuroprotective effects, making it a candidate for further research in neurodegenerative conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Variations in substitution patterns on the imidazo ring significantly influence their pharmacological profiles. For example:

Compound ModificationEffect on Activity
Methyl substitution at position 7Enhanced anticancer activity
Amine group variationsAltered binding affinity to targets
Halogen substitutionsImproved antimicrobial properties

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Colon Carcinoma Study : A study reported that this compound exhibited IC50 values of approximately 0.4 μM against SW620 colon carcinoma cells, indicating potent antiproliferative effects .
  • Antimicrobial Evaluation : Another investigation found moderate antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μM .
  • Neuroprotective Study : Research into neuroprotective properties showed promising results in models of oxidative stress, suggesting a potential role in treating neurodegenerative diseases .

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